
N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-5-phenylisoxazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-5-phenylisoxazole-3-carboxamide" is not directly mentioned in the provided papers. However, the papers discuss various related compounds with similar structural motifs, such as morpholino groups, isoxazole rings, and carboxamide functionalities. These compounds are synthesized for their potential biological activities, particularly as anti-inflammatory, antibacterial, and antitumor agents .
Synthesis Analysis
The synthesis of related compounds typically involves the condensation of isocyanates with amines or hydrazines, followed by cyclization reactions. For instance, compounds with morpholino and indazole groups are synthesized by condensing isocyanato-substituted benzene derivatives with 4-morpholino-1H-indazol-3-amine, which in turn is prepared from difluorobenzonitrile by amination with morpholine and cyclization with hydrazine hydrate . These methods could potentially be adapted for the synthesis of "this compound".
Molecular Structure Analysis
The crystal structures of similar compounds are often determined to understand their molecular conformations. For example, the crystal structure of a related compound with a morpholino-indazole core was determined, showing that it belongs to the monoclinic system with specific cell parameters . Such structural analyses are crucial for understanding the relationship between the structure and biological activity of these compounds.
Chemical Reactions Analysis
The papers do not provide detailed chemical reaction mechanisms for the compounds . However, the synthesis processes described involve reactions such as amination, cyclization, and condensation, which are common in the preparation of carboxamide derivatives with potential biological activities .
Physical and Chemical Properties Analysis
While the physical and chemical properties of "this compound" are not directly reported, the properties of structurally related compounds can offer some insights. These compounds often exhibit solid-state properties suitable for crystallography and possess characteristics that may contribute to their biological activities, such as the ability to inhibit the proliferation of cancer cell lines .
科学的研究の応用
Novel Heterocyclic Compound Synthesis
Research on compounds with similar structural frameworks has led to the synthesis of novel heterocyclic compounds with significant biological activities. For instance, Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl, 1,3,5-triazines, and other heterocyclic compounds derived from visnaginone and khellinone, showing analgesic and anti-inflammatory activities by acting as cyclooxygenase inhibitors (Abu‐Hashem, Al-Hussain, & Zaki, 2020). This suggests that N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-5-phenylisoxazole-3-carboxamide might also serve as a precursor or active moiety in developing new analgesic or anti-inflammatory agents.
Radioligand Development for Medical Imaging
Tobiishi et al. (2007) synthesized methoxy- and fluorine-substituted analogs of O-1302 for evaluating binding affinity to the CB1 cannabinoid receptor, aimed at developing positron emission tomography (PET) ligands for cerebral cannabinoid CB1 receptors. These analogs exhibited comparable affinities to the CB1 reference antagonist SR141716, indicating potential for biological imaging studies (Tobiishi, Sasada, Nojiri, Yamamoto, Mukai, Ishiwata, & Maeda, 2007). This highlights the possibility of utilizing this compound in the design and synthesis of new radioligands for PET imaging.
Potential in Enzyme Inhibition Studies
Compounds with morpholine groups and specific structural features have been explored for their ability to inhibit enzymes of therapeutic interest. For example, Knecht & Löffler (1998) investigated isoxazol derivatives for their inhibitory effects on dihydroorotate dehydrogenase, an enzyme crucial for pyrimidine de novo synthesis, suggesting a potential avenue for this compound in enzyme inhibition research (Knecht & Löffler, 1998).
Antitumor and Antimicrobial Potential
Compounds incorporating morpholine and isoxazole rings have been associated with antitumor and antimicrobial activities. Lu et al. (2021) synthesized a compound with antiproliferative activity against cancer cell lines, which could imply similar research applications for this compound in studying its effects on tumor cells or bacteria (Lu, Zhao, Sun, Ji, Huang, & Ge, 2021).
特性
IUPAC Name |
N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]-5-phenyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c1-28-19-9-5-8-18(14-19)21(26-10-12-29-13-11-26)16-24-23(27)20-15-22(30-25-20)17-6-3-2-4-7-17/h2-9,14-15,21H,10-13,16H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRJWTFFMDAUDSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)C2=NOC(=C2)C3=CC=CC=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

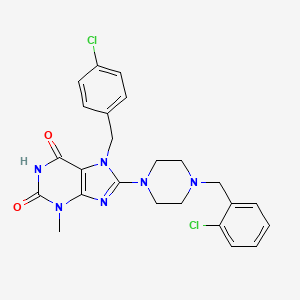
![(S)-7-Hydroxy-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B2507353.png)
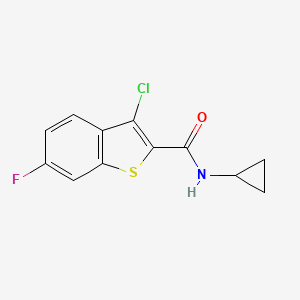
![2-bromo-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-5-methoxybenzamide](/img/structure/B2507357.png)
![2-(2-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one](/img/structure/B2507359.png)
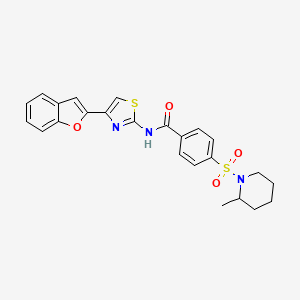
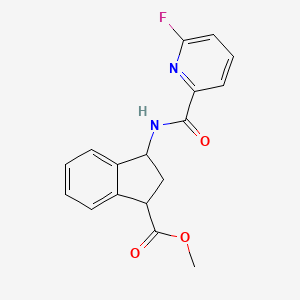
![Methyl 2-((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)butanoate](/img/structure/B2507363.png)
![N-((2-methoxypyridin-3-yl)methyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2507364.png)
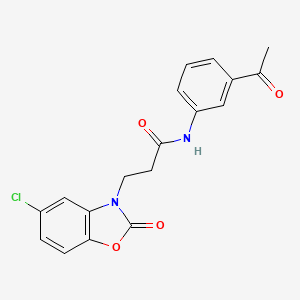

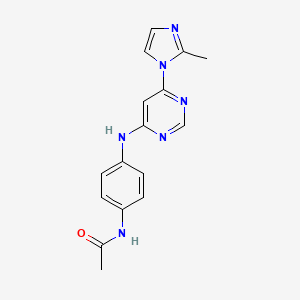
![N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-iodobenzamide](/img/structure/B2507373.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B2507375.png)